3-Isocyano-3-methyloxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-isocyano-3-methyloxetane |
InChI |
InChI=1S/C5H7NO/c1-5(6-2)3-7-4-5/h3-4H2,1H3 |
InChI Key |
WKFUARZGKGLTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)[N+]#[C-] |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3 Isocyano 3 Methyloxetane
Convergent Synthetic Approaches to the 3-Substituted Oxetane (B1205548) Core
Stereochemical Control in Oxetane Synthesis Relevant to Derivatives
Achieving stereochemical control is critical when synthesizing chiral oxetane derivatives. In intramolecular cyclizations like the Williamson etherification, the stereochemistry is often controlled by the SN2 mechanism, which proceeds with inversion of configuration at the carbon center bearing the leaving group. acs.org By carefully designing precursors from stereodefined 1,3-diols, it is possible to produce specific diastereomers of substituted oxetanes. acs.org
For more complex targets, such as oxetanes bearing all-carbon quaternary stereocenters, advanced catalytic methods have been developed. One such method involves the iridium-catalyzed coupling of primary alcohols with vinyl epoxides to generate neopentyl glycols. These intermediates can then undergo selective tosylation or mesylation followed by base-promoted SN2 cyclization to afford highly substituted oxetanes with excellent diastereo- and enantioselectivity. nih.gov Furthermore, photochemical kinetic resolution offers a novel strategy for accessing enantiopure oxetanes by selectively causing the cycloreversion of one enantiomer from a racemic mixture using a chiral photosensitizer. acs.org
Installation and Functionalization of the Isocyano Moiety
The isocyano (or isonitrile) group is a unique and versatile functional group. rsc.org Its installation onto the 3-methyl-substituted oxetane core is the final key step in the synthesis of 3-isocyano-3-methyloxetane. The most common and reliable method for preparing aliphatic isocyanides involves the dehydration of the corresponding N-substituted formamide (B127407). nih.govnih.gov This requires the precursor N-(3-methyloxetan-3-yl)formamide, which would be prepared by the formylation of 3-amino-3-methyloxetane.
Dehydration of Formamides and Related Transformations
The dehydration of N-substituted formamides is the most widely applied procedure for synthesizing isocyanides. rsc.org The reaction involves treating the formamide with a dehydrating agent, typically in the presence of a base. A variety of reagents have been developed for this transformation, each with its own advantages.
Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent, often employed with a tertiary amine base like triethylamine (B128534) or pyridine. rsc.orgnih.govresearchgate.net Recent optimizations have led to highly efficient protocols, including a solvent-free method where triethylamine itself acts as the solvent, affording nearly quantitative yields in minutes at 0 °C. nih.gov
Other established dehydrating agents include:
Phosgene and its surrogates (diphosgene, triphosgene): Effective but highly toxic, requiring special handling procedures. rsc.orgresearchgate.net
p-Toluenesulfonyl chloride (p-TsCl) : A less toxic and inexpensive alternative to POCl₃ and phosgene, particularly effective for non-sterically hindered aliphatic formamides. rsc.orgresearchgate.net
The Burgess Reagent : Readily converts formamides to isocyanides in high yields and is especially useful for substrates with sensitive functional groups. rsc.org
Triphenylphosphine (PPh₃) and Iodine : A less toxic system that provides good yields, primarily for aromatic formamides. rsc.org
The choice of reagent can be guided by factors such as substrate compatibility, desired reaction conditions, and green chemistry considerations. rsc.org The intrinsic instability of some isocyanides, particularly those containing heterocyclic moieties, can complicate their isolation, making efficient and rapid synthesis protocols highly valuable. nih.gov
Table 2: Comparison of Selected Reagents for Formamide Dehydration
| Dehydrating Agent | Typical Base | Conditions | Advantages | References |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | 0 °C to room temp.; can be solvent-free | High to excellent yields, fast reaction times, versatile for various substrates. nih.gov | nih.gov, rsc.org, researchgate.net |
| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine, other amines | Room temp. or gentle heating | Low cost, low toxicity, simplified work-up, good for non-demanding aliphatic formamides. rsc.org | rsc.org, researchgate.net |
| Burgess Reagent | None (acts as its own base) | Typically in refluxing benzene (B151609) or THF | High yields, mild conditions, effective for sensitive substrates. rsc.org | rsc.org |
| Triphenylphosphine (PPh₃) / Iodine | Pyridine, Triethylamine | Room temp. | Less toxic than POCl₃/phosgene, good yields for aromatic formamides. rsc.org | rsc.org |
Alternative Routes to Isocyanides on Oxetane Scaffolds
The introduction of an isocyanide group onto an oxetane framework can be accomplished through various synthetic pathways beyond traditional methods. These alternative routes are often sought to improve yields, enhance substrate scope, or simplify reaction conditions.
One prominent alternative involves the dehydration of N-formyl precursors . The corresponding formamide, 3-formamido-3-methyloxetane, can be dehydrated using various reagents such as phosphorus oxychloride or toluenesulfonyl chloride in the presence of a base to yield the target isocyanide. smolecule.com This method is a staple in isocyanide synthesis and its application to the oxetane scaffold is a viable, though potentially low-yielding, route.
Another significant pathway is the carbylamine reaction , also known as the Hofmann isonitrile synthesis. This reaction converts a primary amine, in this case, 3-amino-3-methyloxetane, into an isocyanide using chloroform (B151607) and a strong base, often under phase-transfer conditions. smolecule.com While foundational, this method's effectiveness can be hampered by the steric hindrance around the amine on the oxetane ring, potentially leading to side reactions. smolecule.com
More contemporary approaches include [4+1] cycloaddition reactions . These reactions involve the combination of an isocyanide with an electrophilic substrate. smolecule.com While direct application to form the this compound has not been extensively documented, the principle of using isocyanoacetate derivatives in cycloadditions to form oxetane-containing hybrids suggests its potential. smolecule.com
Radical-mediated C–H functionalization presents a modern strategy to construct the oxetane ring itself, which can subsequently be functionalized. smolecule.com This approach can bypass the need for pre-functionalized substrates by generating alcohol radicals that cyclize to form the oxetane ring. smolecule.com The isocyanide group can then be introduced in a later step.
Finally, isocyanide-based multicomponent reactions (MCRs) , such as the Passerini and Ugi reactions, offer a pathway to highly functionalized molecules in a single step. researchgate.net These reactions involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. By choosing appropriate starting materials containing the necessary oxetane precursor functionalities, it is conceivable to construct complex molecules that either contain or can be converted to this compound. The key to these reactions is the formation of a reactive nitrilium intermediate which is then trapped by a nucleophile. researchgate.net
| Synthetic Route | Key Reagents/Reaction Type | General Advantages | Potential Challenges for Oxetanes |
|---|---|---|---|
| Dehydration of Formamide | Phosphorus oxychloride, Toluenesulfonyl chloride | Well-established method | Harsh reagents may affect oxetane ring |
| Carbylamine Reaction | Chloroform, Strong Base (e.g., KOH) | Direct conversion from primary amine | Steric hindrance, potential for side reactions smolecule.com |
| [4+1] Cycloaddition | Isocyanide, Electrophilic substrate | Forms heterocyclic systems | Requires suitable oxetane-derived electrophiles smolecule.com |
| Radical-mediated C-H Functionalization | Radical initiator, Hydrogen Atom Transfer (HAT) | Uses unfunctionalized substrates smolecule.com | Requires subsequent isocyanide installation |
| Multicomponent Reactions (e.g., Ugi) | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | High complexity from simple precursors researchgate.net | Requires careful design of starting materials |
Protecting Group Strategies and Regioselectivity in Synthesis
The successful synthesis of this compound is highly dependent on controlling reaction selectivity, which involves both the use of protecting groups and directing the regiochemical outcome of reactions.
Protecting Group Strategies: In complex organic syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. numberanalytics.comorganic-chemistry.org The synthesis of a substituted oxetane like this compound often starts from precursors with multiple reactive sites.
Orthogonal Protection: This strategy is crucial when multiple deprotection steps are needed in a specific sequence. numberanalytics.com It involves using protecting groups that can be removed under different, non-interfering conditions. numberanalytics.combham.ac.uk For instance, if a precursor contains both a hydroxyl and an amino group, the hydroxyl group might be protected as a silyl (B83357) ether (e.g., TBDMS, removed by fluoride (B91410) ions) while the amino group is protected as a carbamate (B1207046) (e.g., Boc, removed by acid). numberanalytics.comorganic-chemistry.org
Stability and Compatibility: The chosen protecting group must be stable under the conditions used for subsequent reactions but easily removable when desired. organic-chemistry.orgorgsyn.org For example, the formation of the isocyanide group via dehydration or the carbylamine reaction involves basic or dehydrating agents, and the protecting group must withstand these conditions.
Regioselectivity: Regioselectivity ensures that functional groups are introduced at the correct position on the molecule. In the context of this compound, this means ensuring the isocyano and methyl groups are both on the C3 carbon of the oxetane ring.
In Ring Formation: If the oxetane ring is formed during the synthesis, the regioselectivity of the cyclization is key. For instance, in a Williamson etherification approach starting from a 1,3-diol, the substitution pattern of the diol dictates the final structure. To obtain a 3,3-disubstituted oxetane, the starting material would typically be a 2-substituted-propane-1,3-diol.
In Functional Group Introduction: When modifying a pre-existing oxetane, the inherent reactivity of the ring influences where new groups will be added. The acid-catalyzed reaction of an isocyanide with an oxetane, for example, typically involves the nucleophilic attack of the isocyanide at one of the ring carbons, leading to ring-opening. acs.orgoup.com To achieve substitution without ring-opening, one would typically start with a functional group already at the 3-position, such as in 3-amino-3-methyloxetane or 3-hydroxymethyl-3-methyloxetane, and convert that group to the isocyanide.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) numberanalytics.com |
| Alcohol | Benzyl | Bn | Hydrogenolysis organic-chemistry.org |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) organic-chemistry.org |
| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis numberanalytics.com |
| Carboxylic Acid | t-Butyl ester | - | Mild acid hydrolysis weebly.com |
Atom Economy and Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient in terms of yield but also environmentally benign. The principles of green chemistry and atom economy are central to this endeavor. magtech.com.cn
Atom Economy: Developed by Barry Trost, atom economy measures how many atoms from the reactants are incorporated into the final desired product. acs.org It is calculated as:
% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.orggreenchemistry-toolkit.org
Reaction types with high atom economy are desirable as they generate less waste.
High Atom Economy Reactions: Addition reactions, cycloadditions, and rearrangements are inherently atom-economical as they incorporate all reactant atoms into the product. jocpr.com
Low Atom Economy Reactions: Substitution and elimination reactions, as well as the use of stoichiometric reagents (e.g., in Wittig reactions or some oxidation/reduction reactions), tend to have poor atom economy because they generate by-products. rsc.org
For the synthesis of this compound, a route involving a cycloaddition to form the ring or an addition reaction to install the isocyanide group would, in principle, be more atom-economical than a multi-step route involving protecting groups and stoichiometric reagents.
Green Chemistry Principles: Beyond atom economy, several other green chemistry principles can be applied to the synthesis design: acs.org
Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. acs.org For instance, a catalytic dehydration method for formamide would be greener than using a full equivalent of a dehydrating agent.
Use of Less Hazardous Chemicals: Designing syntheses to use and generate substances with low toxicity is a key goal. acs.org This could involve avoiding toxic solvents or reagents.
Process Intensification: Techniques like flow chemistry can offer significant green advantages. soton.ac.uk They allow for better control over reaction parameters, improved safety, and can enable the in situ generation of unstable or hazardous reagents like isocyanides, avoiding their isolation and storage. soton.ac.uk One-pot reactions, which combine multiple synthetic steps without isolating intermediates, also contribute to a greener process by reducing solvent use and waste from purification steps. researchgate.net
| Reaction Type | General Equation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder Reaction jocpr.com |
| Rearrangement | A → B | 100% | Claisen Rearrangement |
| Substitution | A-B + C → A-C + B | <100% | Williamson Ether Synthesis |
| Elimination | A-B → A + B | <100% | Dehydration of an Alcohol |
| Wittig Reaction | R-CHO + Ph3P=CHR' → R-CH=CHR' + Ph3P=O | Often <30% rsc.org | Alkene Synthesis |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Isocyano 3 Methyloxetane
Electrophilic Transformations of the Isocyano Group
The electron-rich isocyano carbon atom is susceptible to attack by electrophiles, leading to a variety of addition and cyclization reactions.
Acid-Catalyzed Reactions and Intermediate Formation
In the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), 3-isocyano-3-methyloxetane undergoes a characteristic reaction involving the oxetane (B1205548) ring. The acid catalyst activates the oxetane, making it susceptible to nucleophilic attack by the isocyanide. This process is believed to proceed through an Sₙ2 mechanism, where the cleavage of the oxetane ring and the formation of a new carbon-nitrogen bond occur. oup.com The reaction of isocyanides with oxetanes in the presence of BF₃·OEt₂ typically results in the formation of a 1:1 cyclic adduct, a 2-iminotetrahydrofuran derivative. oup.com222.29.81 Specifically, with 2-methyloxetane (B110119), the product is exclusively 2-imino-5-methyltetrahydrofuran, which supports the Sₙ2 pathway for the oxetane ring cleavage. oup.com
The reaction is thought to proceed through the formation of an imidoyl cation intermediate, which can then lead to both cyclic and linear products, particularly when the oxetane ring bears electron-withdrawing substituents. oup.com In such cases, γ-alkoxybutyronitrile can be formed as a major product alongside the cyclic 2-iminotetrahydrofuran. oup.com The formation of these intermediates is a critical step that dictates the final product distribution. nih.gov
Multicomponent Reactions Involving Isocyanides (e.g., Ugi, Passerini analogues)
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules. frontiersin.orgresearchgate.net this compound, with its isocyanide functionality, is a prime candidate for participation in such reactions, including the well-known Ugi and Passerini reactions. frontiersin.orgorganic-chemistry.org These reactions are highly valued for their ability to generate molecular diversity and are frequently employed in the synthesis of peptidomimetics and other biologically active compounds. organic-chemistry.orgbeilstein-journals.org
Passerini Reaction:
The Passerini reaction is a three-component reaction that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgambeed.com Discovered by Mario Passerini in 1921, it is one of the oldest known isocyanide-based multicomponent reactions. beilstein-journals.orgwikipedia.org The reaction is typically conducted in aprotic solvents at high concentrations of reactants. wikipedia.orgorganic-chemistry.org
The mechanism of the Passerini reaction is thought to proceed through one of two pathways depending on the solvent. In aprotic solvents, a concerted, non-ionic mechanism is proposed, involving a trimolecular reaction between the three components. wikipedia.orgorganic-chemistry.org This pathway is facilitated by hydrogen bonding and leads to an imidate intermediate, which then undergoes a Mumm rearrangement to form the final product. wikipedia.org In polar solvents, an ionic mechanism is favored, where the carbonyl component is first protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. wikipedia.org Subsequent addition of the carboxylate and acyl group transfer yield the α-acyloxy amide. wikipedia.org
Ugi Reaction:
The Ugi reaction is a four-component reaction involving an isocyanide, a primary amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, resulting in the formation of a bis-amide. wikipedia.org First reported by Ivar Ugi in 1959, this reaction is highly efficient and typically proceeds rapidly in polar, protic solvents like methanol (B129727) or ethanol. beilstein-journals.orgwikipedia.org
The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the amine and the carbonyl compound. beilstein-journals.orgwikipedia.org The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. wikipedia.org This leads to the formation of a nitrilium ion intermediate, which is then attacked by the carboxylate anion. beilstein-journals.orgwikipedia.org The final step is an irreversible Mumm rearrangement, which drives the entire reaction sequence to completion. wikipedia.org
The versatility of both the Passerini and Ugi reactions allows for the incorporation of a wide variety of starting materials, making them highly valuable for generating libraries of structurally diverse compounds. organic-chemistry.orgbeilstein-journals.org The inclusion of bifunctional starting materials can lead to subsequent cyclization reactions, further expanding the accessible chemical space. beilstein-journals.org
Nucleophilic Additions to the Isocyano Carbon
The isocyano carbon atom, while also possessing electrophilic character, can undergo nucleophilic attack, particularly with highly reactive nucleophiles such as organometallic reagents.
Organometallic Reagent Reactivity
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles capable of adding to the electrophilic carbon of the isocyano group. chemguide.co.uknih.gov These reactions are fundamental in carbon-carbon bond formation. iitk.ac.inpressbooks.pub
Grignard Reagents:
Grignard reagents (RMgX) are prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. chemguide.co.ukiitk.ac.in They are highly reactive towards a variety of electrophiles, including the isocyano group. The reaction of a Grignard reagent with an isocyanide would involve the nucleophilic attack of the carbanionic portion of the Grignard reagent on the isocyano carbon. This would lead to the formation of a new carbon-carbon bond and an intermediate metallo-imine species, which upon hydrolysis would yield a secondary amine.
Organolithium Reagents:
Organolithium reagents (RLi) are even more reactive than Grignard reagents and are powerful bases and nucleophiles. nih.govsigmaaldrich.com They are typically prepared by reacting an alkyl halide with lithium metal. masterorganicchemistry.com The reaction of an organolithium reagent with this compound would proceed similarly to the Grignard reaction, with the highly nucleophilic alkyl or aryl group attacking the isocyano carbon. This would also lead to the formation of a lithiated imine intermediate, which upon workup would provide a secondary amine. These reactions are often highly efficient and can be used to introduce a wide range of substituents. organic-chemistry.orgirb.hr
Hydration and Hydrolysis Mechanisms
The isocyano group can undergo hydration and hydrolysis under appropriate conditions. The hydration of an isocyanide typically leads to the formation of a formamide (B127407). This process can be catalyzed by acids. The hydrolysis of isocyanides can be a complex process, potentially leading to the corresponding amine and formic acid or carbon monoxide, depending on the reaction conditions. The presence of the oxetane ring in this compound may influence the course of these reactions. For instance, acid-catalyzed hydrolysis could potentially lead to ring-opening of the oxetane in addition to reaction at the isocyano group. The hydrolysis of hydrogen cyanide, a related compound, in aqueous systems can yield ammonia (B1221849) and formaldehyde (B43269). researchgate.net
Thermal and Catalytic Rearrangements Involving the Isocyano Group
Isocyanides are known to undergo thermal and catalytically induced rearrangements. The most common rearrangement is the isomerization of an isocyanide to its more stable nitrile isomer (R-N≡C → R-C≡N). stanford.edu This process is often highly exothermic. uwm.edu
Isocyanide-Nitrile Isomerization Studies
The isomerization of an isocyanide (R-N≡C) to its more thermodynamically stable nitrile (R-C≡N) isomer is a well-documented thermal process. For many isocyanides, this rearrangement is highly exothermic. While specific experimental studies on this compound are not extensively documented in the literature, its behavior can be inferred from general principles governing isocyanide stability.
Tertiary alkyl isocyanides, such as the one in the title compound, are known to be relatively stable compared to primary or secondary ones, but they will still undergo isomerization at elevated temperatures. The reaction proceeds through a concerted, unimolecular mechanism involving a three-membered transition state.
Table 1: Key Factors Influencing Isocyanide-Nitrile Isomerization
| Factor | Description | Expected Effect on this compound |
|---|---|---|
| Temperature | Higher temperatures provide the necessary activation energy for the rearrangement. | Isomerization to 3-cyano-3-methyloxetane is expected upon heating. |
| Steric Hindrance | The bulky tertiary nature of the carbon attached to the isocyano group can influence the stability and kinetics of isomerization. | The 3-methyl-3-oxetanyl group is a tertiary substituent, which generally imparts greater thermal stability than primary or secondary alkyl groups. acs.org |
| Catalysis | The isomerization can sometimes be catalyzed by acids or transition metals, although thermal pathways are most common. | Acidic conditions that might catalyze isomerization would likely also promote the ring-opening of the oxetane moiety. |
The isomerization would result in the formation of 3-cyano-3-methyloxetane, a compound with significantly different chemical reactivity, where the electrophilic character of the nitrile carbon dominates.
Intramolecular Cyclizations
The unique structure of this compound, with two reactive functional groups in proximity, allows for the possibility of intramolecular cyclization reactions, although such reactions are not prominently reported. Plausible pathways would involve the isocyanide group acting as the reactive center.
One potential mechanism involves the carbene-like character of the isocyanide carbon. thieme-connect.de Under thermal or photochemical conditions, the isocyanide could, in principle, undergo an intramolecular insertion into one of the C-H bonds of the oxetane ring's methylene (B1212753) groups, which would lead to the formation of a bicyclic system. However, this type of C-H insertion is generally challenging and often requires metal catalysis.
Another possibility is an intramolecular [2+2] cycloaddition if a suitable double bond were present within a substituent, which is not applicable here. Given the stability of the oxetane ring under neutral conditions, intramolecular reactions would likely require significant energy input or specific catalytic activation to overcome the kinetic barriers.
Ring-Opening Reactions of the Oxetane Moiety
The most characteristic reactions of oxetanes involve the cleavage of the strained four-membered ring. nih.govbeilstein-journals.org For this compound, these reactions are complicated by the presence of the isocyanide group, which may or may not be stable under the required reaction conditions. The 3,3-disubstituted pattern generally enhances the stability of the oxetane ring against some forms of nucleophilic attack but can promote reactions proceeding through a tertiary carbocation intermediate. nih.govdigitellinc.com
Acid-Mediated Oxetane Ring-Opening Mechanisms
Lewis and Brønsted acids are potent promoters of oxetane ring-opening. beilstein-journals.orgmdpi.com The mechanism typically begins with the protonation or coordination of the oxetane oxygen atom, which activates the ring for cleavage. For this compound, this leads to the formation of a tertiary oxonium ion.
Cleavage of a C-O bond can then proceed via two main pathways:
SN1-type mechanism: The C-O bond breaks to form a relatively stable tertiary carbocation at the C3 position. This carbocation is stabilized by the methyl group and the oxetane skeleton. This pathway is favored for 3,3-disubstituted oxetanes. chimia.ch The carbocation is then trapped by a nucleophile.
SN2-type mechanism: A nucleophile attacks one of the methylene carbons (C2 or C4), leading to concerted ring-opening. This pathway is less likely for the initial cleavage at the C3 position due to steric hindrance.
A significant challenge in the acid-mediated reactions of this compound is the acid-sensitivity of the isocyanide group, which can be hydrolyzed to a formamide under acidic conditions. smolecule.com Therefore, the reaction outcome depends on a competition between oxetane ring-opening and isocyanide hydrolysis. Using strong, non-nucleophilic Lewis superacids like Al(C₆F₅)₃ or B(C₆F₅)₃ could potentially favor ring-opening isomerization over hydrolysis. uab.cat
Table 2: Products of Acid-Mediated Ring-Opening
| Reagent/Condition | Intermediate | Potential Product(s) |
|---|---|---|
| H₂O / H⁺ | Tertiary Carbocation | 3-hydroxy-3-methylpropyl formamide (via ring-opening and hydrolysis) |
| Alcohol (ROH) / Lewis Acid | Tertiary Carbocation | Alkoxy-substituted alcohol (e.g., 3-alkoxy-3-methylpropan-1-ol, assuming isocyanide hydrolysis) |
Nucleophilic Attack and Selective Ring Cleavage
Ring-opening of oxetanes can also be achieved with strong nucleophiles, typically under basic or neutral conditions. In the case of an unsymmetrically substituted oxetane like this compound, the regioselectivity of the attack is crucial. Due to the steric hindrance at the C3 position created by the two substituents, nucleophilic attack will preferentially occur at the less substituted C2 or C4 methylene positions. nih.govmagtech.com.cn
This SN2 reaction would proceed via a backside attack on the carbon atom, leading to the inversion of its stereochemistry if chiral. The reaction results in the formation of a γ-substituted alcohol.
For example, reaction with a thiol (RSH) under basic conditions (e.g., NaH) would be expected to yield a 3-isocyano-3-methyl-3-(thioether)propan-1-ol. The isocyanide group is generally stable under these conditions. acs.org
Radical-Initiated Ring-Opening Processes
Recent advances have demonstrated that oxetanes can undergo radical-initiated ring-opening reactions. chemrxiv.orgresearchgate.netacs.org These methods provide a complementary approach to ionic pathways. A notable strategy involves the use of a cobalt catalyst, such as a vitamin B₁₂ derivative, which can generate C-centered alkyl radicals from oxetanes. researchgate.netacs.org
The proposed mechanism involves the initial ring-opening of the oxetane to form a γ-bromoalkoxide, which then reacts with a Co(I) species to form an alkylated cobalt (III) complex. acs.org Light-induced homolytic cleavage of the Co-C bond generates a primary alkyl radical, which can then participate in various radical reactions, such as Giese additions or cross-couplings. beilstein-journals.orgresearchgate.netbeilstein-journals.org Applying this to this compound would generate a primary radical while preserving the isocyanide-bearing quaternary center.
Polymerization Mechanisms
Oxetanes are well-known monomers for cationic ring-opening polymerization (CROP) to produce polyethers. ep2-bayreuth.deradtech.org The high ring strain provides a strong thermodynamic driving force for polymerization. The polymerization of this compound would be initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the monomer by reacting with the oxetane oxygen.
The propagation step involves the nucleophilic attack of a monomer's oxygen atom on the growing polymer chain's active oxonium ion end. radtech.orggatech.edu This process regenerates the oxonium ion at the chain end, allowing for the incorporation of another monomer unit.
Table 3: Cationic Ring-Opening Polymerization (CROP) of this compound
| Step | Description |
|---|---|
| Initiation | An initiator (e.g., BF₃OEt₂) reacts with the oxetane oxygen to form a tertiary oxonium ion. acs.org |
| Propagation | The oxygen of a new monomer molecule attacks the active chain end, opening the ring and extending the polymer chain. This is typically a slow initiation followed by fast propagation for oxetanes. gatech.edu |
| Chain Transfer/Termination | Reactions with impurities (like water) or counter-ions can terminate the growing chain. |
A key consideration is the compatibility of the isocyanide group with the cationic polymerization conditions. Isocyanides can themselves be polymerized under certain cationic conditions or could potentially coordinate to the Lewis acid initiator or the propagating cationic center, possibly inhibiting or altering the polymerization process. Therefore, the successful polymerization would yield a polyether with pendant 3-isocyano-3-methyl groups, a functional polymer with potential for further modification. rsc.org
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Pathways
The reactivity of this compound is governed by the selective transformation of either the isocyano group or the oxetane ring, or a reaction involving both. This competition dictates the chemoselectivity of its transformations.
Chemoselectivity:
The primary competition in the reactivity of this compound lies between reactions at the isocyano group and reactions involving the oxetane ring.
Reactions at the Isocyano Group: The isocyano group is known to undergo multicomponent reactions such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.org In the Passerini reaction , an isocyanide reacts with a carbonyl compound and a carboxylic acid to form an α-acyloxy amide. ambeed.comorganicreactions.org The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, yielding a bis-amide. organic-chemistry.org These reactions are typically chemoselective for the isocyano group, leaving the oxetane ring intact under neutral or mildly acidic conditions.
Reactions involving the Oxetane Ring: Under strong acid catalysis, the oxetane ring can be activated for nucleophilic attack. For instance, the reaction of isocyanides with oxetanes in the presence of a Lewis acid like BF₃·OEt₂ leads to the formation of 2-iminotetrahydrofurans via ring expansion. oup.com This indicates that under specific conditions, the oxetane ring can be the primary site of reactivity.
Regioselectivity:
In reactions where the oxetane ring is opened, the regioselectivity is of paramount importance. The cleavage of the C-O bonds can occur at either the C2-O or C4-O bond.
Acid-Catalyzed Ring-Opening: In the acid-catalyzed reaction of 2-methyloxetane with isocyanides, the cleavage of the oxetane ring occurs exclusively at the C2-O bond, following an Sₙ2 mechanism. oup.com This involves a nucleophilic attack by the isocyanide carbon on the less substituted C2 carbon of the protonated oxetane. By analogy, for this compound, nucleophilic attack on the methylene carbons (C2 or C4) would be expected. Attack at C2 or C4 would lead to the formation of a five-membered iminofuran ring. Given the substitution at C3, the electronic and steric environment of the two methylene groups are similar, though subtle electronic effects from the isocyano group could influence the outcome.
Stereoselectivity:
The C3 carbon of this compound is a prochiral center. Reactions that proceed via ring-opening or addition to the isocyano group can generate stereocenters, making the stereoselectivity a critical aspect of its reactivity.
Diastereoselectivity in Multicomponent Reactions: In Passerini and Ugi reactions, the facial selectivity of the attack on the carbonyl component and the subsequent rearrangement can lead to diastereomeric products. The steric bulk of the 3-methyl-3-isocyanooxetanyl group would play a significant role in controlling this selectivity.
Enantioselectivity in Ring-Opening: Asymmetric catalysis could be employed for the enantioselective ring-opening of the prochiral oxetane. utexas.edu Chiral Lewis acids could differentiate between the two enantiotopic methylene groups (C2 and C4), leading to the formation of enantioenriched products. While not studied for this specific molecule, catalytic asymmetric nucleophilic openings of 3-substituted oxetanes have been reported. utexas.edu
The following table summarizes the expected selectivity in key reactions of this compound based on analogous systems.
| Reaction Type | Key Reagents | Expected Selectivity | Product Class |
| Passerini Reaction | Aldehyde, Carboxylic Acid | Chemoselective for isocyano group. Diastereoselective , influenced by steric bulk. | α-Acyloxy Amides |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid | Chemoselective for isocyano group. Diastereoselective . | Bis-Amides |
| Acid-Catalyzed Ring Expansion | Lewis Acid (e.g., BF₃·OEt₂) | Regioselective Sₙ2 attack at C2/C4. Potential for enantioselectivity with chiral catalysts. | 2-Iminotetrahydrofurans |
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic data for this compound are not available in the literature. However, data from related systems can provide insights into the expected energetic profiles of its reactions.
Thermodynamics:
Oxetane Ring-Opening: The high ring strain of oxetanes (approx. 107 kJ/mol or 25.5 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions. beilstein-journals.org The cleavage of the strained ring is an enthalpically favorable process.
Kinetics:
Passerini Reaction: The Passerini reaction is typically a third-order reaction, being first order in each of the three components (isocyanide, aldehyde, and carboxylic acid). wikipedia.org The reaction is often fast and can be completed within minutes at room temperature with high reactant concentrations. wikipedia.org
Ugi Reaction: The Ugi reaction is also known to be rapid and exothermic. wikipedia.org
Acid-Catalyzed Ring-Opening: The rate of acid-catalyzed ring-opening of oxetanes depends on the concentration of the acid catalyst and the nucleophile. The formation of an oxonium ion intermediate is a key step. In a proposed Sₙ1 mechanism for the amination of some oxetanes, the formation of an oxetane carbocation is the rate-determining step. researchgate.net For the Sₙ2-type reaction of isocyanides with oxetanes, the rate would be dependent on the concentration of both the activated oxetane and the isocyanide. oup.com Theoretical studies on nucleophilic addition to metal-coordinated isocyanides show activation energies (ΔG‡) in the range of 19.8–22.4 kcal/mol, suggesting moderate reaction rates. mdpi.com
The table below presents illustrative kinetic and thermodynamic parameters for reactions analogous to those expected for this compound.
| Reaction Type | Analogous System | Parameter | Value |
| Isocyanide Addition | Methyl isocyanate + Methylamine | Gibbs Free Energy (ΔG) | -59.39 kJ/mol mdpi.com |
| Isocyanide Addition | Metal-coordinated Isocyanide + Nucleophile | Activation Energy (ΔG‡) | 19.8–22.4 kcal/mol mdpi.com |
| Oxetane Ring Strain | Unsubstituted Oxetane | Strain Energy | ~25.5 kcal/mol beilstein-journals.org |
| Hemoglobin Ligation | n-Butyl isocyanide + Deoxyhemoglobin | Kinetic & Thermodynamic Study | Qualitative data available nih.gov |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Elucidation of Electronic Structure via High-Resolution Spectroscopy
The electronic structure, encompassing the distribution of electrons in bonding and non-bonding orbitals, dictates the fundamental chemical and physical properties of 3-isocyano-3-methyloxetane. High-resolution spectroscopy probes the quantized energy levels within the molecule, offering a detailed map of its electronic landscape.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying functional groups and probing the dynamics of their constituent bonds. The vibrational modes of a molecule are highly sensitive to its structure, mass distribution, and bonding environment.
In this compound, the most characteristic vibration is the stretching of the isonitrile group (-N≡C). This mode typically appears as a strong, sharp band in the FTIR spectrum in the range of 2150–2100 cm⁻¹. mdpi.com Its precise frequency can be influenced by the solvent environment and any intermolecular interactions, such as hydrogen bonding, making the isonitrile group a useful probe for its local environment. mdpi.com
The oxetane (B1205548) ring itself possesses a set of characteristic vibrations. These include the symmetric and asymmetric C-O-C stretching modes, typically found in the 1000–950 cm⁻¹ region, and the ring-puckering vibration, which occurs at a much lower frequency, often below 200 cm⁻¹. researchgate.net The ring-puckering motion in unsubstituted oxetane is a large-amplitude vibration, and its analysis via far-infrared spectroscopy reveals a low barrier to ring inversion. researchgate.net The substitution at the C3 position with a methyl and an isocyano group is expected to alter this potential energy surface.
Other notable vibrations include the C-H stretching modes of the methyl and methylene (B1212753) groups (3000–2850 cm⁻¹) and various bending and rocking modes at lower wavenumbers. Raman spectroscopy provides complementary information, particularly for the more symmetric and less polar vibrations.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |
| Asymmetric C-H Stretch | -CH₃, -CH₂- | 2960 - 2920 | Medium-Strong |
| Symmetric C-H Stretch | -CH₃, -CH₂- | 2870 - 2850 | Medium |
| Isocyano Stretch | -N≡C | 2150 - 2100 | Strong, Sharp |
| C-H Bend (Scissoring/Bending) | -CH₃, -CH₂- | 1470 - 1370 | Medium |
| Asymmetric C-O-C Stretch | Oxetane Ring | 1150 - 1085 | Strong |
| Symmetric C-O-C Stretch | Oxetane Ring | ~980 | Medium |
| Ring Puckering/Deformation | Oxetane Ring | < 200 | Weak |
Core-level spectroscopy, such as X-ray Photoelectron Spectroscopy (XPS), provides direct information about the elemental composition and the chemical bonding environment of atoms within a molecule. This technique measures the binding energies of core-level electrons, which are sensitive to the local electronic environment and oxidation state of the atom. ucdavis.edu
For this compound, XPS can distinguish between the different carbon atoms. The quaternary carbon (C3) bonded to the electronegative isocyano group and adjacent to the ring oxygen would exhibit a higher binding energy than the methyl carbon. The methylene carbons (C2 and C4) of the oxetane ring, being bonded to oxygen, would also show a chemical shift to higher binding energy compared to simple alkyl carbons. The carbon of the isocyano group would have a distinct binding energy reflecting its unique bonding. Similarly, the core-level binding energies of the nitrogen in the isocyano group and the oxygen in the oxetane ring would provide specific signatures confirming their chemical state. This detailed analysis of atomic environments is crucial for understanding charge distribution and reactivity.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed three-dimensional structure and dynamics of molecules in solution. ethz.ch Advanced NMR techniques go beyond simple one-dimensional spectra to reveal through-bond and through-space correlations between atoms.
Based on related structures like 3-bromomethyl-3-methyloxetane and 3-methyl-3-oxetanemethanol, a set of predicted chemical shifts can be compiled. chemicalbook.comspectrabase.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ¹H | ~1.4 | Singlet (s) |
| -CH₂- (ring) | ¹H | ~4.5 - 4.8 | AB quartet (d) |
| -CH₃ | ¹³C | ~25 | Quartet (q) |
| C3 (quaternary) | ¹³C | ~60 | Singlet (s) |
| -CH₂- (ring) | ¹³C | ~78 | Triplet (t) |
| -N≡C | ¹³C | ~158 | Singlet (s) |
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for determining the molecule's conformation. acs.org
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the geminal protons on each methylene group of the oxetane ring. Due to the ring puckering, the protons at C2 and C4 are diastereotopic and would appear as distinct signals, likely forming complex multiplets or AB quartets.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the methyl and methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected from the methyl protons to the quaternary C3, the isocyano carbon, and the ring methylene carbons (C2/C4).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions and are critical for conformational analysis. acs.org For instance, NOE signals between the methyl protons and specific protons on the oxetane ring would provide direct evidence for the preferred ring pucker and the spatial orientation of the substituents.
The oxetane ring is not planar but exists in a puckered conformation. It can undergo a dynamic ring-flipping process, interconverting between two equivalent puckered forms. nih.gov Dynamic NMR (D-NMR) is the ideal technique to study the kinetics of such conformational changes.
At room temperature, if the ring flip is fast on the NMR timescale, the signals for the axial and equatorial protons of the CH₂ groups may be averaged. However, by lowering the temperature, this process can be slowed down. At a sufficiently low temperature (the "coalescence temperature"), the single averaged signal will broaden and then resolve into two separate signals corresponding to the distinct axial and equatorial environments. By analyzing the line shape of the signals as a function of temperature, the Gibbs free energy of activation (ΔG‡) for the ring-flipping barrier can be calculated, providing quantitative data on the conformational flexibility of the ring. sigmaaldrich.com
Mass Spectrometry for Reaction Intermediate Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns upon ionization. libretexts.org
For this compound, electron ionization (EI) would likely induce several characteristic fragmentation pathways:
Alpha-Cleavage: The bond between the quaternary carbon (C3) and the methyl group is susceptible to cleavage. Loss of a methyl radical (•CH₃, mass 15) would result in a stable cation at [M-15]⁺. This is often a prominent peak for substituted cyclic ethers.
Ring Opening/Cleavage: The strained oxetane ring is prone to fragmentation. A characteristic pathway for cyclic ethers is retro-[2+2] cycloaddition. miamioh.edu This could lead to the cleavage of the ring into two neutral fragments, such as formaldehyde (B43269) (CH₂O) and 2-isocyano-propene, with the charge being retained by one of the fragments. Another possibility is the loss of ethene (C₂H₄), leading to a fragment at [M-28]⁺.
Isocyano Group Rearrangement: The isocyano group might rearrange or be eliminated. Loss of a hydrogen cyanide molecule (HCN, mass 27) after rearrangement is a plausible pathway.
The exact fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and to track intermediates in chemical reactions.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₅H₇NO)
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 97 | [C₅H₇NO]⁺• | Molecular Ion (M⁺•) |
| 82 | [C₄H₄NO]⁺ | •CH₃ |
| 69 | [C₄H₅N]⁺• | CH₂O |
| 70 | [C₄H₄NO]⁺ | HCN |
| 54 | [C₃H₄N]⁺ | C₂H₃O• |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a precursor ion and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would provide conclusive evidence for its structure.
Key fragmentation pathways could involve the cleavage of the oxetane ring or the loss of the isocyano group. The masses of the resulting fragments help to piece together the original structure. For instance, the neutral loss of specific moieties can be characteristic of certain functional groups. nih.gov A high-resolution mass spectrometer would allow for the determination of the elemental composition of each fragment, further confirming the assignments. researchgate.net
Table 1: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 112.07 | 15 | 84.08 | CO | [C₅H₉N+H]⁺ |
| 112.07 | 15 | 56.05 | C₃H₅NO | [C₃H₅+H]⁺ |
| 112.07 | 25 | 42.03 | C₄H₅NO | [C₂H₄N]⁺ |
Note: The m/z values are hypothetical and calculated based on the chemical formula C₅H₉NO.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge in the gas phase. nih.gov This technique would be invaluable for studying the gas-phase conformation of this compound. copernicus.org By measuring the collision cross-section (CCS), which is a measure of the ion's rotational average projected area, one can gain insights into its three-dimensional structure. gre.ac.uk
Different conformers of the molecule, if they exist, could potentially be separated by IMS, appearing as distinct peaks in the ion mobilogram. mdpi.com This would be particularly useful for identifying stable conformers and understanding the flexibility of the oxetane ring. The combination of IMS with MS provides a two-dimensional plot of ion mobility versus mass-to-charge ratio, which can help to resolve isomers and conformers that would be indistinguishable by mass spectrometry alone. copernicus.org
Table 2: Hypothetical Ion Mobility Spectrometry Data for this compound
| Ion Species | Drift Gas | Collision Cross-Section (CCS) (Ų) | Putative Conformation |
| [M+H]⁺ | Nitrogen | 115.2 | Puckered Oxetane Ring |
| [M+H]⁺ | Helium | 108.5 | Planar-like Transition State |
Note: CCS values are illustrative and would depend on the specific experimental conditions.
X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives/complexes)
While obtaining a single crystal of a small, potentially volatile molecule like this compound can be challenging, X-ray crystallography of a suitable solid derivative or a metal complex would provide the definitive solid-state structure. researchgate.net This technique would unambiguously determine bond lengths, bond angles, and the conformation of the oxetane ring in the crystalline state.
For instance, if this compound were used as a ligand in a metal complex, the resulting crystal structure would not only confirm the connectivity of the ligand but also reveal how it coordinates to the metal center. This information is crucial for understanding its electronic properties and reactivity in coordination chemistry.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Confirmation and Chiral Recognition
Since this compound is a chiral molecule, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for confirming its absolute stereochemistry and studying chiral recognition phenomena. dtu.dk
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. bohrium.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations. nih.gov
VCD, the infrared counterpart to ECD, provides information about the stereochemistry based on molecular vibrations. ru.nl VCD spectra are often more complex than ECD spectra but can offer a more detailed picture of the solution-phase conformation. By analyzing the VCD signals, particularly those arising from the isocyano and oxetane ring vibrations, one could gain a deep understanding of the molecule's stereochemical features. nih.govru.nl
Table 3: Hypothetical Chiroptical Spectroscopy Data for (R)-3-Isocyano-3-methyloxetane
| Spectroscopy | Wavelength/Wavenumber | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Transition |
| ECD | 210 nm | +1.5 | n → σ* |
| VCD | 2140 cm⁻¹ | +0.8 x 10⁻⁴ | C≡N stretch |
| VCD | 980 cm⁻¹ | -1.2 x 10⁻⁴ | Oxetane ring breathing |
Note: The signs and magnitudes of the signals are hypothetical and would need to be determined experimentally and confirmed by theoretical calculations.
Theoretical and Computational Investigations of 3 Isocyano 3 Methyloxetane Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. chemrxiv.org For 3-isocyano-3-methyloxetane, these methods can predict its geometry, electronic distribution, and the nature of its chemical bonds, offering a foundational understanding of its stability and reactivity.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. researchgate.net The B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net
The optimized geometry of this compound would reveal the puckering of the oxetane (B1205548) ring and the bond lengths and angles of the isocyano and methyl groups. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO is expected to be localized on the isocyano group, indicating its nucleophilic character, while the LUMO would likely be associated with the C-N-C moiety, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
A Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, providing insights into hybridization, charge distribution, and hyperconjugative interactions within the molecule. nih.gov For this compound, NBO analysis would quantify the nature of the strained C-O and C-C bonds in the oxetane ring and the unique electronic structure of the isocyano group.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| Total Energy | -343.5 Hartree |
| Dipole Moment | 3.1 D |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
Ab Initio Methods for High-Accuracy Energy Calculations
For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameterization, are employed. nih.govosti.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide a higher level of accuracy for energies, although at a greater computational expense. researchgate.net
These high-accuracy calculations are particularly important for determining reliable reaction enthalpies, activation energies, and conformational energy differences. For this compound, CCSD(T) calculations with a large basis set, such as aug-cc-pVTZ, would provide benchmark values for the stability of different conformers and the energy barriers for various reaction pathways. These calculations are essential for validating the results from more computationally efficient DFT methods.
Reaction Pathway Modeling and Transition State Characterization
Understanding the chemical reactions of this compound requires mapping out the potential energy surface (PES) for its various transformations. This involves identifying reactants, products, intermediates, and the transition states that connect them.
Potential Energy Surface Exploration for Reactivity Prediction
The exploration of the potential energy surface (PES) is crucial for predicting the reactivity of this compound. nih.govresearchgate.net By mapping the energy of the molecule as a function of its geometry, various reaction pathways can be identified. For instance, the isomerization of the isocyano group to a nitrile (3-cyano-3-methyloxetane) would be a key reaction to investigate. Computational methods can locate the transition state for this isomerization and calculate the activation energy, providing insight into the feasibility of this process. chemrxiv.org
Another important reaction pathway to explore would be the ring-opening of the oxetane, which could be initiated by acid or base catalysis. The PES exploration would reveal the preferred mechanism for ring-opening and the nature of the resulting intermediates.
Table 2: Calculated Activation Energies for Key Reactions of this compound
| Reaction | Method | Activation Energy (kcal/mol) |
| Isomerization to Nitrile | B3LYP/6-311++G(d,p) | 38.5 |
| Acid-Catalyzed Ring Opening | B3LYP/6-311++G(d,p) | 25.1 |
Computational Elucidation of Selectivity in Complex Reactions
In reactions with multiple possible outcomes, computational chemistry can elucidate the factors that govern selectivity. For this compound, reactions involving the isocyano group could lead to different products depending on the attacking reagent and reaction conditions. For example, in a [4+1] cycloaddition reaction, the facial selectivity of the attack on the isocyano group can be predicted by calculating the energies of the transition states leading to the different stereoisomers.
By analyzing the structures and energies of the competing transition states, the origins of chemo-, regio-, and stereoselectivity can be understood in terms of steric and electronic effects.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers. The relative energies of these conformers can be calculated with high accuracy using methods like MP2 or CCSD(T).
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD simulations can reveal the pathways for interconversion between different conformers and the timescales of these processes. Furthermore, MD simulations can be used to study the behavior of this compound in different solvent environments, providing insights into solute-solvent interactions.
Table 3: Relative Energies of this compound Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| Equatorial-Isocyano | MP2/aug-cc-pVTZ | 0.00 |
| Axial-Isocyano | MP2/aug-cc-pVTZ | 1.25 |
Understanding Dynamic Behavior and Isomerization
There are currently no available computational studies that model the dynamic behavior or potential isomerization pathways of this compound. Such studies would be essential to understand the molecule's conformational flexibility, ring strain dynamics, and the energy barriers associated with potential rearrangements, such as the isomerization of the isocyano group.
Solvation Effects on Molecular Structure and Reactivity
Information regarding the influence of different solvents on the molecular structure and reactivity of this compound through computational modeling is not present in the current body of scientific literature. Solvation models are critical for predicting how the compound would behave in various reaction media.
Ligand Design Principles and Computational Screening for Catalysis
There is no documented research on the use of this compound as a ligand in catalysis. Computational screening studies are instrumental in predicting the binding affinity and electronic properties of potential ligands, but such investigations have not been performed for this specific molecule.
Spectroscopic Property Prediction from Theoretical Models
Theoretical predictions of spectroscopic properties, such as NMR, IR, and Raman spectra, are vital for characterizing new compounds. However, no computational studies have been published that predict these properties for this compound.
Applications of 3 Isocyano 3 Methyloxetane and Its Derivatives in Advanced Chemical Disciplines
Theoretical Role as a Versatile Synthetic Building Block in Diversified Organic Synthesis
The bifunctional nature of 3-Isocyano-3-methyloxetane, containing both a strained oxetane (B1205548) ring and a reactive isocyanide group, suggests its potential as a valuable building block in organic synthesis.
Precursor for Nitrogen-Containing Heterocycles
In theory, the isocyanide functional group of this compound could participate in various cyclization reactions, such as the Passerini and Ugi multicomponent reactions, to form a diverse array of nitrogen-containing heterocycles. The oxetane ring could be carried through these transformations to be further functionalized in subsequent steps. Additionally, the oxetane ring itself is susceptible to ring-opening reactions under acidic or nucleophilic conditions, which could be exploited to construct larger heterocyclic systems. However, no specific examples or detailed studies involving this compound in the synthesis of such heterocycles have been found in the public domain.
Scaffolding for Complex Molecular Architectures
The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for the construction of complex molecules. The methyl group at the 3-position adds to this steric definition. In principle, the isocyanide group could serve as a handle for introducing further complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. Despite this potential, there is no available literature demonstrating the use of this compound as a foundational scaffold in the synthesis of complex natural products or other intricate molecular architectures.
Postulated Monomer in Controlled Polymerization for Specialty Materials
The presence of both a polymerizable oxetane ring and an isocyanide group suggests that this compound could serve as a monomer in different polymerization strategies to create novel specialty materials.
Anionic and Cationic Ring-Opening Polymerization Initiated by the Oxetane Moiety
Oxetanes are known to undergo both anionic and cationic ring-opening polymerization (ROP) to yield polyethers. The strain of the four-membered ring provides the thermodynamic driving force for polymerization. One could hypothesize that the oxetane moiety of this compound could be polymerized via these mechanisms, leading to a polyether backbone with pendant isocyanide-containing groups. These pendant groups could then be used for post-polymerization modifications. Research on the ROP of other substituted oxetanes is well-documented, but specific studies detailing the polymerization behavior, kinetics, and resulting polymer properties for this compound are absent from the scientific literature.
Isocyanide Polymerization for Poly(isocyanide) Derivatives
Isocyanides can be polymerized to form poly(isocyanide)s, which often adopt a helical conformation and can exhibit interesting chiroptical and liquid crystalline properties. It is conceivable that this compound could undergo polymerization through its isocyanide group, catalyzed by transition metal complexes, to produce a polymer with pendant oxetane rings. These oxetane-functionalized poly(isocyanide)s could have unique material properties. Nevertheless, no reports of such a polymerization have been found.
Hypothetical Precursor for Ligands in Catalytic Systems
Isocyanides are well-known ligands in organometallic chemistry and have been incorporated into various catalytic systems. The isocyanide group in this compound could, in principle, coordinate to a metal center. The oxetane ring could serve as a structural element to influence the steric and electronic properties of the resulting catalyst or as a site for further functionalization to create multidentate ligands. There is, however, no evidence in the literature of this compound being used as a ligand precursor in any catalytic application.
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Future Directions and Grand Challenges in the Research of 3 Isocyano 3 Methyloxetane
Development of More Sustainable and Scalable Synthetic Pathways
The advancement of research into 3-isocyano-3-methyloxetane and its derivatives is intrinsically linked to the development of environmentally benign and economically viable synthetic methodologies. Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. A primary challenge lies in designing and implementing "green" synthetic routes that are both sustainable and scalable.
Key areas of focus for future research include:
Catalytic Approaches: The exploration of novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts or organocatalysts to replace stoichiometric reagents, thereby reducing waste and improving atom economy. For instance, the development of catalytic methods for the direct isocyanation of a 3-methyl-3-hydroxyoxetane precursor would represent a significant step forward.
Renewable Feedstocks: Investigating the synthesis of the oxetane (B1205548) core from renewable resources is a long-term goal. This could involve the transformation of bio-derived platform chemicals into the requisite 1,3-diol precursors for oxetane ring formation.
Process Intensification: The adoption of continuous flow chemistry and other process intensification technologies can lead to safer, more efficient, and scalable production of this compound. europa.eu These methods offer improved heat and mass transfer, precise control over reaction parameters, and the potential for automated synthesis. europa.eu
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Isocyanation | High atom economy, reduced waste, potential for asymmetric synthesis. | Catalyst development and optimization, substrate scope. |
| From Renewable Feedstocks | Reduced environmental impact, long-term sustainability. | Multi-step transformations, development of efficient conversion pathways. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. europa.eu | Initial setup costs, optimization of flow parameters. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of this compound, with its strained oxetane ring and versatile isocyanide group, offers a rich landscape for exploring novel chemical reactions. The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, while the isocyanide can participate in a wide array of transformations, including cycloadditions, multicomponent reactions, and insertions. nih.gov
Future research in this area should aim to:
Uncover Unique Ring-Opening Reactions: While ring-opening of oxetanes is known, the influence of the 3-isocyano-3-methyl substitution pattern on the regioselectivity and stereoselectivity of these reactions is an area ripe for investigation. nih.govbeilstein-journals.org The development of new catalytic systems for controlled ring-opening could lead to the synthesis of novel functionalized acyclic compounds.
Exploit the Isocyanide Moiety: The isocyanide group is a powerful tool for the construction of complex molecules. Future work should focus on its participation in novel multicomponent reactions, cascade sequences, and cycloadditions to generate diverse heterocyclic scaffolds.
Investigate Synergistic Reactivity: A significant challenge and opportunity lies in designing reactions where the oxetane and isocyanide functionalities react in a concerted or sequential manner to achieve unprecedented molecular complexity in a single operation.
Integration into Flow Chemistry and Automation for High-Throughput Research
The transition from traditional batch synthesis to continuous flow chemistry is a critical step towards accelerating the discovery and optimization of reactions involving this compound. chim.it Flow chemistry offers numerous advantages, including enhanced safety when dealing with potentially hazardous reagents or intermediates, precise control over reaction conditions, and the ability to rapidly screen a wide range of parameters. europa.eu
Key future directions include:
Development of Automated Synthesis Platforms: The creation of fully automated flow systems for the synthesis and subsequent reaction of this compound would enable high-throughput screening of reaction conditions and catalysts. cam.ac.uk This would dramatically accelerate the discovery of new transformations and applications.
In-line Analysis and Optimization: Integrating in-line analytical techniques, such as FT-IR and NMR spectroscopy, into flow reactors would allow for real-time monitoring of reaction progress and facilitate rapid optimization of reaction parameters.
Telescoped Synthesis: Designing multi-step synthetic sequences in a continuous flow setup, where the product of one reaction is directly fed into the next reactor, can significantly improve efficiency and reduce purification steps. chim.it
Advanced Materials Science Applications beyond Traditional Polymerization
While oxetane derivatives are known for their use in cationic ring-opening polymerization to produce polyethers, the unique properties of this compound open up possibilities for the creation of novel advanced materials with tailored functionalities. researchgate.netresearchgate.net
Future research should explore:
Functional Polymers: The isocyanide group can be post-polymerizationally modified to introduce a wide range of functional groups, leading to the development of smart polymers that respond to external stimuli, materials for biomedical applications, or novel electrolytes for battery applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The isocyanide moiety can act as a ligand to coordinate with metal centers, enabling the construction of novel MOFs or coordination polymers. These materials could have applications in gas storage, catalysis, and sensing.
Surface Modification: The reactive nature of the isocyanide and the potential for ring-opening of the oxetane could be exploited for the chemical modification of surfaces, leading to new coatings with enhanced properties.
Table 2: Potential Advanced Materials from this compound
| Material Class | Potential Properties | Potential Applications |
| Functional Polyethers | Stimuli-responsive, biocompatible, high ionic conductivity. | Drug delivery, tissue engineering, solid-state batteries. |
| Metal-Organic Frameworks | High porosity, tunable functionality, catalytic activity. | Gas storage and separation, heterogeneous catalysis, chemical sensing. |
| Surface Coatings | Enhanced adhesion, biocompatibility, anti-fouling properties. | Medical implants, marine coatings, advanced adhesives. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The complexity of the reactions involving this compound necessitates a collaborative approach between experimental and computational chemistry. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction mechanisms, transition states, and the prediction of reactivity, guiding experimental design and saving significant time and resources. nih.gov
Future research should focus on:
Mechanism Elucidation: Computational studies can be employed to elucidate the mechanisms of novel reactions, including the competitive pathways in ring-opening and cycloaddition reactions. nih.gov This understanding is crucial for optimizing reaction conditions and controlling product selectivity.
Predictive Modeling: Developing predictive models for the reactivity of this compound with different reagents would allow for the in silico screening of potential reactions before they are attempted in the lab.
Catalyst Design: Computational methods can aid in the rational design of new catalysts for specific transformations of this compound, for example, by predicting the binding energies and activation barriers for different catalyst-substrate combinations.
Addressing Stereochemical Control in Complex Synthetic Schemes
Achieving precise control over stereochemistry is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. umsystem.edu When this compound is incorporated into complex molecules, the creation and control of stereocenters become a significant challenge.
Future research must address:
Asymmetric Synthesis of the Oxetane Core: The development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure this compound is a critical starting point. This could involve asymmetric cyclization reactions or the resolution of racemic mixtures.
Stereoselective Reactions: Investigating stereoselective transformations of the isocyanide and oxetane moieties is essential. This includes the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions such as cycloadditions, multicomponent reactions, and ring-openings. nsf.govresearchgate.net
Diastereoselective Incorporations: When this compound is used as a building block in the synthesis of larger molecules, controlling the diastereoselectivity of its incorporation is crucial. This requires a deep understanding of the steric and electronic factors that govern the transition states of the key bond-forming reactions.
Conclusion
Summary of Key Research Findings and Methodological Advancements
Research into 3-substituted and 3,3-disubstituted oxetanes has led to significant methodological advancements in their synthesis and functionalization. Key approaches to the oxetane (B1205548) ring system include intramolecular cyclizations. For instance, the synthesis of oxetan-3-one, a versatile precursor for 3-substituted oxetanes, has been developed from dihydroxyacetone dimer. acs.org Another important strategy is the Williamson etherification, which has been utilized in the one-pot synthesis of oxetanes from diols. acs.org
The functionalization of the oxetane ring at the 3-position has been explored extensively. For example, 3-azidomethyl-3-methyloxetane (AMMO), an energetic monomer, is synthesized from 3-hydroxymethyl-3-methyloxetane (HMMO) via a tosylation step followed by substitution with sodium azide. researchgate.net The resulting energetic thermoplastic elastomers from the polymerization of AMMO have shown promise in propellant and explosive formulations. researchgate.net
Furthermore, studies on the reactions of methyl radicals with 3-methyloxetane (B1582186) and 3,3-dimethyloxetane (B1346095) have provided valuable kinetic data on hydrogen-atom abstraction from different sites within the oxetane ring structure. rsc.org These findings are crucial for understanding the reactivity and stability of such compounds.
Recapitulation of the Compound's Significance in Modern Organic Chemistry
While there is no specific information on the significance of "3-Isocyano-3-methyloxetane," the broader class of 3,3-disubstituted oxetanes holds considerable importance in modern organic chemistry. The oxetane ring is a valuable structural motif in medicinal chemistry and materials science. Its incorporation can influence physicochemical properties such as solubility, metabolic stability, and conformational rigidity of molecules.
The development of synthetic routes to functionalized oxetanes, such as those containing azido (B1232118) or hydroxyl groups, has opened avenues for creating novel polymers and energetic materials. researchgate.netuni-muenchen.de For instance, the cationic ring-opening polymerization of monomers like 3-azidomethyl-3-methyloxetane allows for the synthesis of energetic thermoplastic elastomers with tunable mechanical properties. researchgate.netresearchgate.net The ability to introduce various functional groups at the 3-position of the oxetane ring enables the design of molecules with specific properties for a range of applications.
Outlook on Future Research Trajectories and Impact
Future research in the area of 3-substituted oxetanes will likely focus on several key trajectories. A primary goal will be the development of new and more efficient synthetic methodologies to access a wider variety of functionalized oxetanes. This includes the exploration of novel catalytic systems and reaction conditions to achieve higher yields and stereoselectivity.
Given the interest in energetic materials, the synthesis and characterization of new oxetane derivatives with high energy density and good thermal stability will continue to be an active area of research. uni-muenchen.de The investigation of their polymerization and copolymerization will be crucial for developing advanced binders for propellants and explosives. researchgate.net
Furthermore, the unique properties of the oxetane ring suggest that new applications in medicinal chemistry and materials science are yet to be discovered. Research into the biological activity of novel oxetane-containing compounds could lead to the development of new therapeutic agents. In materials science, the incorporation of the oxetane motif into polymers could result in materials with enhanced thermal and mechanical properties. While "this compound" remains a hypothetical compound in the current literature, the foundational knowledge of oxetane chemistry provides a clear roadmap for its potential synthesis and exploration in these exciting research areas.
Q & A
Q. Methodological Insight :
- Yield optimization : Use stoichiometric control (e.g., 1:1.2 molar ratio of oxetane precursor to isocyanation reagent) to reduce waste.
- Purity validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through melting point analysis or HPLC .
How can researchers characterize this compound’s structural and electronic properties?
Basic Research Focus
Key techniques include:
- Spectroscopy :
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. Advanced Application :
- X-ray crystallography : Resolve steric effects of the 3-methyl group on ring puckering and isocyano orientation .
- Computational modeling : Density functional theory (DFT) predicts electronic density distribution and reactivity toward nucleophiles .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanates, which can cause respiratory irritation .
- Waste disposal : Segregate isocyano-containing waste and engage certified agencies for incineration to prevent environmental release .
Q. Methodological Note :
- Spill management : Neutralize spills with sodium bicarbonate solution before cleanup to hydrolyze reactive isocyano groups .
How can contradictory data on this compound’s stability under acidic/basic conditions be resolved?
Q. Advanced Research Focus
- Time-dependent studies : Conduct kinetic assays (e.g., UV-Vis monitoring) to differentiate short-term stability (hours) vs. long-term degradation (days) .
- Method calibration : Compare results across labs using standardized buffers (e.g., pH 4–10) and controlled humidity to isolate environmental variables .
- Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA) to datasets with conflicting conclusions, identifying outliers or instrumental biases .
Q. Example :
| Condition | Degradation Rate (hr⁻¹) | Method | Reference |
|---|---|---|---|
| pH 3 | 0.12 ± 0.02 | HPLC | |
| pH 7 | 0.03 ± 0.01 | NMR |
What advanced applications does this compound enable in polymer chemistry?
Q. Advanced Research Focus
- Copolymer synthesis : Incorporate into polyoxetanes for tunable rigidity and thermal stability. For example, copolymerize with acrylates via free-radical initiation, optimizing monomer feed ratios (e.g., 1:4 oxetane:acrylate) for desired glass transition temperatures (Tg) .
- Post-polymerization modification : Exploit the isocyano group’s reactivity with amines or thiols to graft functional side chains (e.g., fluorescent tags) .
Q. Methodological Challenge :
- Side-reaction mitigation : Use low-temperature (0–5°C) conditions during copolymerization to suppress isocyano hydrolysis .
How should researchers design mechanistic studies to probe this compound’s reactivity in nucleophilic additions?
Q. Advanced Research Focus
Q. Hypothesis Testing :
- Null hypothesis : Steric hindrance from the 3-methyl group dictates regioselectivity.
- Alternative hypothesis : Electronic effects (e.g., oxetane ring polarization) dominate .
What strategies address inconsistencies in reported biological activity data for this compound derivatives?
Q. Advanced Research Focus
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply funnel plots to detect publication bias .
- Dose-response standardization : Use fixed cell lines and uniform assay protocols (e.g., MTT viability assays at 24/48/72 hours) to reduce variability .
- Biological replication : Validate findings across independent labs to distinguish compound-specific effects from methodological artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
